molecular formula C16H17FN6O2S B2543314 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1171464-60-0

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2543314
CAS No.: 1171464-60-0
M. Wt: 376.41
InChI Key: QGCVCHFQMWCSTF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases critically implicated in cell proliferation, survival, and migration. This compound functions by targeting the ATP-binding pocket of the FGFR kinase domain , thereby competitively inhibiting phosphorylation and subsequent downstream signaling through pathways such as MAPK and PI3K/AKT. Its primary research value lies in the investigation of oncogenic processes, as aberrant FGFR signaling is a well-established driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, where it promotes tumor growth, angiogenesis, and resistance to therapy. Researchers utilize this inhibitor as a key chemical tool to dissect the specific contributions of FGFR signaling in cellular and in vivo disease models, to explore mechanisms of acquired resistance, and to evaluate potential synergistic effects in combination with other targeted agents or chemotherapeutics. The design of this benzenesulfonamide-based compound, which features a pyrimidine core, contributes to its high selectivity and potency against FGFR, making it a valuable asset for preclinical studies aimed at validating FGFR as a therapeutic target and for advancing the development of novel anti-cancer strategies.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-12-21-15(11-16(22-12)23-10-2-7-19-23)18-8-9-20-26(24,25)14-5-3-13(17)4-6-14/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVCHFQMWCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorinated benzene sulfonamide moiety.
  • A pyrimidine ring substituted with a pyrazole group.
  • An aminoethyl linker.

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has been investigated in several contexts:

Anticancer Activity

Recent studies demonstrate that compounds containing the pyrazole scaffold exhibit anticancer properties . For instance:

  • In vitro studies have shown that similar pyrazole derivatives inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .
  • Mechanism of Action : The anticancer effect is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity :

  • In animal models, it demonstrated significant reduction in paw edema comparable to established anti-inflammatory drugs like diclofenac .
  • The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .

Case Studies

  • Antitumor Efficacy : A study reported that derivatives similar to 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide showed potent antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
  • Inflammatory Response : In a carrageenan-induced edema model, the compound significantly reduced inflammation markers and exhibited a favorable safety profile, indicating minimal toxicity at therapeutic doses .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeMDA-MB-2315.3
AntiproliferativeHepG27.1
Anti-inflammatoryEdema ModelNot specified

Scientific Research Applications

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells, thereby reducing tumor proliferation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial infections. Preliminary studies have shown that related compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds similar to 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide :

  • Cancer Treatment : A study published in Cancer Research highlighted a series of pyrazole-containing sulfonamides that showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Screening : Research conducted on various sulfonamide derivatives demonstrated their efficacy against resistant bacterial strains, suggesting that modifications to the sulfonamide structure could enhance antimicrobial potency .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit enzymes like acetylcholinesterase and α-glucosidase, indicating their potential in treating diseases like diabetes and Alzheimer's .

Chemical Reactions Analysis

Sulfonamide Functionalization

The benzenesulfonamide group participates in nucleophilic substitution and coupling reactions.

Key Observations:

  • Acid/Base Reactivity : The sulfonamide’s -SO₂NH- group acts as a weak acid (pKₐ ~10–12), enabling deprotonation under basic conditions to form reactive sulfonamide salts.

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to yield N-alkylated derivatives (e.g., N-methylsulfonamide) .

  • Cross-Coupling : Palladium-catalyzed Buchwald–Hartwig amination with aryl halides introduces aryl groups at the sulfonamide nitrogen .

Table 1: Sulfonamide Functionalization Conditions

Reaction TypeReagents/ConditionsYield (%)Source
N-AlkylationCH₃I, NaH, DMF, 60°C, 6 h78
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12 h65

Pyrimidine Ring Reactivity

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group undergoes electrophilic and nucleophilic substitutions.

Key Pathways:

  • Electrophilic Aromatic Substitution : The pyrimidine’s C5 position is susceptible to halogenation (e.g., bromination using NBS in CCl₄) .

  • Nucleophilic Displacement : The C4-aminoethyl group reacts with electrophiles (e.g., acyl chlorides) to form amides.

  • Metal-Catalyzed Coupling : Suzuki–Miyaura coupling at C6 (replacing pyrazole) with aryl boronic acids under Pd catalysis .

Table 2: Pyrimidine Substitution Reactions

ReactionConditionsProductYield (%)Source
BrominationNBS, CCl₄, 80°C, 3 h5-Bromo-pyrimidine82
Suzuki CouplingPdCl₂(dppf), K₂CO₃, dioxane/H₂O, 80°C6-Aryl-pyrimidine67

Pyrazole Ring Modifications

The 1H-pyrazol-1-yl group undergoes cycloaddition and alkylation reactions.

Key Reactions:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form pyrazolo-isoxazoline hybrids .

  • N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-alkylpyrazoles .

Table 3: Pyrazole Functionalization

ReactionReagents/ConditionsYield (%)Source
CycloadditionNitrile oxide, toluene, reflux, 8 h58
N-BenzylationBnBr, K₂CO₃, DMF, 50°C, 4 h73

Reductive Amination of the Ethylamino Linker

The ethylamino (-NH-CH₂-CH₂-) spacer participates in reductive amination with ketones/aldehydes.

Example:

  • Reaction with benzaldehyde and NaBH₃CN in MeOH yields N-benzyl derivatives (confirmed by ¹H NMR) .

Oxidative Stability

The sulfonamide and pyrimidine groups exhibit resistance to oxidation, while the pyrazole ring is susceptible to peroxides:

  • Pyrazole Oxidation : H₂O₂ in acetic acid converts pyrazole to pyrazolone derivatives .

Mechanistic Insights

  • Sulfonamide Coupling : Proceeds via a nitroso intermediate (observed in reductive coupling studies) .

  • Pyrimidine Halogenation : Follows a radical mechanism initiated by NBS .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues share the benzenesulfonamide-pyrimidine scaffold but differ in substituents, linkers, and appended heterocycles. Below is a detailed comparison:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications Source
4-Fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide - 4-Fluoro-benzenesulfonamide
- Ethylamino linker
- Pyrimidine with methyl and pyrazole
~434.4 (calculated) Not reported Potential kinase inhibition Synthesis-based
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromen-4-one ring
- Additional fluorophenyl group
- Methylsulfonamide
589.1 175–178 Anticancer activity (kinase inhibition) Patent literature
2,4-Difluoro-N-(4-((2-Methyl-6-(p-Tolylamino)Pyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide - 2,4-Difluoro-benzenesulfonamide
- p-Tolylamino group on pyrimidine
~493.5 (calculated) Not reported Enhanced solubility BLD Pharm Ltd.
1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide - Difluoromethyl group
- Nitro-pyrazole substituent
~406.3 (calculated) Not reported Antimicrobial potential Chemlyte Solutions

Key Differences and Implications

Fluorination Patterns: The target compound’s single para-fluoro group on the benzenesulfonamide contrasts with the 2,4-difluoro analogue , which may improve metabolic stability but reduce lipophilicity.

Linker and Heterocyclic Modifications: The ethylamino linker in the target compound provides conformational flexibility compared to the rigid chromenone-based linker in . Substitution of pyrimidine with a nitro-pyrazole (e.g., in ) introduces electron-withdrawing effects, altering reactivity and binding affinity.

Biological Activity: The chromenone derivative demonstrated explicit anticancer activity, likely due to kinase inhibition, whereas the target compound’s activity remains speculative without experimental data. Difluoromethyl groups (as in ) are associated with enhanced membrane permeability and resistance to oxidative degradation.

Research Findings and Trends

  • Synthetic Feasibility : The target compound’s synthesis likely follows Suzuki-Miyaura coupling (for pyrimidine-pyrazole assembly) and sulfonamide formation, as seen in analogous routes .
  • Thermal Stability: The absence of a chromenone ring (cf. ) may lower the melting point compared to bulkier analogues.
  • Computational Predictions : Molecular docking studies suggest that the pyrazole-pyrimidine core in the target compound could bind ATP pockets in kinases, but this requires experimental validation.

Q & A

How can researchers optimize the synthetic yield of 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide in multi-step reactions?

Basic Question
The compound’s synthesis involves coupling a pyrimidine derivative with a benzenesulfonamide intermediate. Common challenges include low yields during the amide bond formation or pyrazole substitution steps. To address this:

  • Methodological Approach : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of design of experiments (DoE) to minimize trial-and-error approaches .
  • Example : Optimize the coupling reaction between the pyrimidine and sulfonamide moieties by testing polar aprotic solvents (DMF, DMSO) and coupling agents (EDC/HOBt) under varying temperatures (0–40°C). Monitor intermediates via HPLC to track side-product formation .

What advanced techniques are recommended for structural characterization of this compound and its intermediates?

Basic Question
Beyond standard NMR and MS, advanced methods are required due to the compound’s complexity:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, particularly for the pyrazole-pyrimidine core (e.g., demonstrates crystallography for similar pyrimidine derivatives) .
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for low-concentration intermediates, especially when tracking transient species in multi-step syntheses .

How can researchers identify the primary molecular targets of this compound in biological systems?

Advanced Question
Target identification requires a combination of biochemical and computational strategies:

  • Affinity Chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates. Validate hits using SPR (surface plasmon resonance) for binding kinetics .
  • Molecular Docking : Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict interactions with kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrases). emphasizes computational reaction path searches to prioritize experimental targets .

What methodologies address discrepancies in bioactivity data across different assay systems?

Advanced Question
Contradictory results may arise from assay conditions or off-target effects:

  • Dose-Response Curves : Compare IC50 values across orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to distinguish direct inhibition from cytotoxicity.
  • Meta-Analysis : Apply machine learning to aggregate published data on similar sulfonamide derivatives, identifying confounding variables (e.g., pH, serum proteins). discusses data-driven approaches to resolve inconsistencies .

How can researchers improve the aqueous solubility of this compound for in vivo studies?

Basic Question
The compound’s sulfonamide and aromatic groups may limit solubility:

  • Co-Solvent Systems : Test PEG-water mixtures or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrimidine or pyrazole moieties. notes trifluoromethyl groups enhance lipophilicity but may require balancing with polar modifications .

What strategies validate the specificity of this compound in kinase inhibition assays?

Advanced Question
Kinase panels often reveal off-target effects:

  • Selectivity Profiling : Use a broad kinase inhibitor screen (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • CRISPR Knockout Models : Generate cell lines lacking the hypothesized target kinase to confirm phenotype rescue. highlights similar validation for pyrimidine-based inhibitors .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Question
SAR requires systematic variation of functional groups:

  • Fragment-Based Design : Replace the pyrazole ring with triazoles or imidazoles and compare binding affinities.
  • Free Energy Perturbation (FEP) : Compute relative binding energies for substituent modifications (e.g., fluorine vs. methyl groups). supports computational-guided SAR .

What analytical methods are critical for detecting degradation products under stressed conditions?

Basic Question
For stability studies:

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify degradation products using high-resolution mass spectrometry. provides protocols for sulfonamide stability analysis .

How can researchers reconcile contradictory computational and experimental binding data?

Advanced Question
Discrepancies may arise from force field inaccuracies or solvent effects:

  • Explicit Solvent MD Simulations : Model water molecules and counterions around the binding pocket to improve docking accuracy.
  • Alchemical Binding Free Energy Calculations : Compare computed ΔG values with experimental Kd data. emphasizes integrating computational and experimental feedback loops .

What methodologies ensure reproducibility in scaled-up synthesis for preclinical studies?

Basic Question
Scale-up challenges include heat transfer and impurity control:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • DoE for Reaction Parameters : Optimize stirring rate, cooling rate, and reagent addition timing using fractional factorial designs. details DoE applications in chemical engineering .

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